tert-butyl N-[(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate
Description
tert-Butyl N-[(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate (CAS: 1620056-47-4) is a chiral carbamate derivative with a molecular formula of C₁₈H₁₈Br₂F₂N₂O₂ and a molecular weight of 492.15 g/mol . It serves as a key intermediate in the synthesis of antiviral agents targeting the HIV-1 capsid protein, particularly in the development of GS-6207 analogs . The compound features a 3,6-dibromopyridinyl core, a 3,5-difluorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group, which collectively influence its reactivity, stability, and pharmacological properties .
Properties
Molecular Formula |
C18H18Br2F2N2O2 |
|---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
tert-butyl N-[1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C18H18Br2F2N2O2/c1-18(2,3)26-17(25)23-14(16-13(19)4-5-15(20)24-16)8-10-6-11(21)9-12(22)7-10/h4-7,9,14H,8H2,1-3H3,(H,23,25) |
InChI Key |
XKLGEKSJSJYONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyridinyl Derivatives
Compound 8a : tert-Butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-phenylethyl)carbamate
- Structural Difference : Lacks the 3,5-difluorophenyl group, replaced by a simple phenyl ring.
- This modification also decreases metabolic stability compared to the fluorinated analog .
Compound 14B : (S)-tert-Butyl (1-(3-bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate
- Structural Difference : One bromine atom is replaced with a 3-hydroxy-3-methylbutynyl group.
- Impact : The alkyne moiety enhances reactivity in click chemistry or cross-coupling reactions, while the hydroxyl group increases hydrophilicity. This derivative shows improved solubility (logP reduction) and is utilized in further functionalization steps .
Compound 117A : (S)-(6-Bromo-2-(1-(tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-yl)boronic acid
- Structural Difference : Incorporates a boronic acid group at the pyridine C3 position.
- Impact : The boronic acid enables Suzuki-Miyaura coupling reactions, facilitating conjugation with aryl/heteroaryl partners. This modification is critical for generating proteasome inhibitors or boron-containing therapeutics .
Substituted Phenyl Derivatives
Compound 20 : tert-Butyl (S)-(1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate
- Structural Difference : Features a methylsulfonylbutynyl substituent on the pyridine ring.
- Impact : The sulfonyl group enhances electron-withdrawing effects, stabilizing the compound against nucleophilic attack. This derivative exhibits prolonged half-life in metabolic assays compared to the parent compound .
Compound 182F : (S)-tert-Butyl (1-(5-amino-3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate
- Structural Difference: Introduces an amino group at the pyridine C5 position.
- Impact: The amino group increases hydrogen-bonding capacity, improving interactions with polar residues in target proteins. This analog shows enhanced inhibitory activity against HIV-1 protease in docking studies (IC₅₀ reduction by ~30%) .
Physicochemical and Pharmacokinetic Properties
<sup>*</sup>logP values estimated via computational models (e.g., AutoDock4) .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate?
The synthesis typically involves coupling a brominated pyridine derivative with a fluorophenyl ethylamine precursor. Key steps include:
- Boc protection : Introduce the tert-butyl carbamate (Boc) group to the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) in anhydrous THF or DMF .
- Nucleophilic substitution : React the brominated pyridine with the Boc-protected ethylamine intermediate under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy (see GHS classifications in SDS) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group. Stability data indicate <5% degradation over 6 months under these conditions .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm stereochemistry (e.g., 1S configuration) and substitution patterns (e.g., 3,6-dibromo, 3,5-difluoro groups) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for research-grade material) .
- MS : High-resolution ESI-MS to verify molecular weight (C₁₈H₁₈Br₂F₂N₂O₂: theoretical [M+H]⁺ = 530.98) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- DFT calculations : Predict regioselectivity in bromination or fluorination steps by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps for electrophilic substitution) .
- Solvent optimization : Use COSMO-RS simulations to identify solvents (e.g., DMF vs. THF) that maximize yield by stabilizing transition states .
- Kinetic studies : Model activation energies for key steps (e.g., Boc deprotection under acidic conditions) using Arrhenius plots derived from experimental data .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
- Dynamic effects : Investigate rotational barriers around the C–N bond using variable-temperature NMR to explain anomalous NOE correlations .
- X-ray crystallography : Determine solid-state conformation and compare with solution-phase data to identify conformational flexibility .
- Isotopic labeling : Use ¹⁹F NMR or ²H-labeled analogs to trace electronic environments of fluorophenyl or pyridine groups .
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Directed ortho-metalation : Use directing groups (e.g., –OMe) to control bromination/fluorination positions, then remove via hydrolysis .
- Protecting group synergy : Temporarily protect the carbamate nitrogen with Fmoc to prevent undesired alkylation during pyridine functionalization .
- Low-temperature lithiation : Perform lithiation at –78°C to minimize decomposition of sensitive intermediates .
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